LY3295668, also known as AK-01, is a highly selective inhibitor of Aurora A kinase, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumors with specific genetic mutations, such as those involving the retinoblastoma protein (RB1). The design of LY3295668 incorporates a fluorine atom on the pyridine ring, which enhances its binding affinity and selectivity towards Aurora A kinase compared to other Aurora kinases like Aurora B and C .
The primary chemical reaction involving LY3295668 is its interaction with Aurora A kinase. Upon binding, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism of action involves stabilizing the inactive conformation of the kinase, thereby preventing substrate phosphorylation .
LY3295668 has shown significant biological activity against various cancer cell lines, particularly those deficient in RB1. Its selectivity allows it to induce synthetic lethality in these cells while sparing normal cells. In preclinical studies, treatment with LY3295668 resulted in notable tumor regression in models of small cell lung cancer (SCLC) and Merkel cell carcinoma (MCC) .
The synthesis of LY3295668 involves several key steps:
text1. React 3-amino-5-methylpyrazole with an appropriate electrophile.2. Conduct nucleophilic aromatic substitution with selected amines.3. Purify the resulting compounds via HPLC.
Studies have highlighted the interaction between LY3295668 and various cellular pathways:
LY3295668 shares structural and functional similarities with other Aurora kinase inhibitors but stands out due to its selectivity and potency.
Compound Name | Selectivity | Mechanism of Action | Unique Features |
---|---|---|---|
Alisertib | Moderate | Inhibits Aurora A/B kinases | Less selective; broader target range |
MK5108 | Moderate | Inhibits Aurora A/B kinases | Similar mechanism but higher toxicity |
ENMD-2076 | Moderate | Dual inhibition of Aurora A/B | Less effective against RB1-deficient tumors |
LY3295668, also known as AK-01, is a complex organic compound with the molecular formula C24H26ClF2N5O2 and a molecular weight of 489.95 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1919888-06-4 [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid [1] [4].
The molecular structure of LY3295668 features a central piperidine ring system substituted at multiple positions with aromatic and heterocyclic moieties [1]. The compound contains several functional groups including a carboxylic acid group, pyrazole ring, pyridine ring, and chloro-fluorinated benzyl substituent [4]. The Simplified Molecular Input Line Entry System representation is C[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O [1] [5].
Property | Value |
---|---|
Molecular Formula | C24H26ClF2N5O2 |
Molecular Weight (g/mol) | 489.95 |
Chemical Abstracts Service Number | 1919888-06-4 |
International Union of Pure and Applied Chemistry Name | (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid |
Simplified Molecular Input Line Entry System | C[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O |
The InChI representation is InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1, with the corresponding InChIKey being YQQZZYQTCPEAS-OYLFLEFRSA-N [1].
The structural complexity of LY3295668 arises from its multi-ring system architecture, which includes a substituted piperidine core ring connected to both a chloro-fluorinated benzyl group and a pyrazole-substituted fluoropyridine moiety [4]. This intricate arrangement of functional groups contributes to the compound's specific binding properties and biological activity profile [4].
LY3295668 exhibits significant stereochemical complexity due to the presence of two chiral centers located at the C2 and C4 positions of the piperidine ring [1] [4]. The compound exists as the (2R,4R)-enantiomer, indicating that both chiral centers possess the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [4].
Stereochemical Feature | Configuration |
---|---|
C2 of Piperidine | R configuration |
C4 of Piperidine | R configuration |
Overall Configuration | (2R,4R) |
Number of Chiral Centers | 2 |
Absolute Configuration | R,R-enantiomer |
The stereochemical arrangement at these centers is critical for the compound's biological activity, as demonstrated by resistance studies using mutant forms of the target kinase [7]. The specific (2R,4R) configuration appears to be essential for optimal binding affinity and selectivity [4]. Conformational analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [4].
The conformational flexibility of LY3295668 is influenced by the presence of multiple rotatable bonds connecting the various aromatic systems to the central piperidine core [4]. The compound's three-dimensional structure allows for specific interactions with the target binding site through optimized spatial orientation of key functional groups [6]. Crystal structure studies of related Aurora kinase inhibitors have shown that the binding conformation involves specific hydrogen bonding patterns and hydrophobic interactions that are dependent on the precise stereochemical arrangement [23] [24].
LY3295668 demonstrates distinct solubility characteristics across different solvent systems [2] [4]. The compound exhibits high solubility in dimethyl sulfoxide, with a solubility of 150 milligrams per milliliter, corresponding to 306.15 millimolar concentration [5]. This high organic solvent solubility reflects the compound's lipophilic character despite the presence of polar functional groups [2].
In aqueous systems, LY3295668 shows moderate solubility with a measured value of 1.89 milligrams per milliliter [4]. This aqueous solubility is considered favorable for pharmaceutical applications, as it enables adequate dissolution for biological testing and potential therapeutic use [4]. The compound's distribution coefficient (LogD) at physiological pH 7.4 is 2.38, indicating moderate lipophilicity [4]. This LogD value suggests that the compound will partition preferentially into lipid phases while maintaining sufficient aqueous solubility for biological availability [4].
Solubility Parameter | Value |
---|---|
Dimethyl Sulfoxide Solubility (mg/mL) | 150 |
Dimethyl Sulfoxide Solubility (mM) | 306.15 |
Aqueous Solubility (mg/mL) | 1.89 |
LogD (pH 7.4) | 2.38 |
The plasma protein binding characteristics of LY3295668 have been determined across multiple species [4]. The compound demonstrates high protein binding affinity, with fraction unbound values of 1.0% in human plasma, 1.1% in dog plasma, 1.4% in rat plasma, and 4.5% in mouse plasma [4]. These values indicate that greater than 95% of the compound remains bound to plasma proteins across all tested species, which is typical for lipophilic small molecule drugs [4].
The stability profile of LY3295668 has been characterized under various storage conditions [2] [5]. When stored as a solid powder at -20°C under dry conditions protected from light, the compound maintains stability for 12 months [2] [5]. At higher storage temperatures of 4°C, the stability period is reduced to 6 months under similar protective conditions [2].
Storage Condition | Stability Period |
---|---|
Solid Powder, -20°C | 12 months |
Solid Powder, 4°C | 6 months |
Storage Requirements | Dry, protected from light |
The compound's chemical stability is influenced by environmental factors including temperature, humidity, and light exposure [2]. The requirement for storage under dry conditions suggests susceptibility to hydrolytic degradation, likely involving the carboxylic acid functionality or potential hydrolysis at other labile bonds [17]. Protection from light indicates potential photochemical instability, which is common for compounds containing aromatic systems and halogen substituents [17].
Formulation studies have explored various approaches to enhance the compound's stability and solubility characteristics [4]. The compound has been successfully formulated as a solution in 20% 2-hydroxypropyl-β-cyclodextrin in 25 millimolar phosphate buffer at pH 2 for in vivo studies [4]. This formulation approach utilizes cyclodextrin complexation to improve aqueous solubility while maintaining chemical stability through pH control [4].
The spectroscopic characterization of LY3295668 encompasses multiple analytical techniques that provide structural confirmation and purity assessment [2]. The compound's ultraviolet-visible absorption properties are characteristic of aromatic systems containing extended conjugation through the pyrazole and pyridine moieties [30]. High-performance liquid chromatography analysis using ultraviolet detection at 254 nanometers has been employed for purity determination, confirming greater than 95% purity for analytical samples [10].
Mass spectrometric analysis of LY3295668 provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features [2] [5]. Electrospray ionization mass spectrometry yields the expected molecular ion peak at mass-to-charge ratio 490 corresponding to the protonated molecular ion [M+H]+ [2]. Fragmentation patterns observed in tandem mass spectrometry experiments are consistent with the known structural arrangement and provide additional structural confirmation [29].
Nuclear magnetic resonance spectroscopy represents a critical analytical tool for structural elucidation and conformational analysis of LY3295668 [10]. The compound's complex structure generates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [10]. The presence of multiple aromatic systems, the piperidine ring, and various substituents creates a complex but interpretable spectroscopic signature [10].
Infrared spectroscopy provides functional group identification and structural confirmation for LY3295668 [28] [31]. The compound's infrared spectrum exhibits characteristic absorption bands corresponding to carboxylic acid carbonyl stretching, aromatic carbon-carbon stretching, carbon-nitrogen stretching vibrations, and carbon-halogen bond vibrations [31]. The fingerprint region of the infrared spectrum provides a unique spectroscopic signature that can be used for compound identification and purity assessment [31].